3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane
Description
3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane is a bicyclic oxetane derivative combining a strained oxetane ring with a norbornene (bicyclo[2.2.1]hept-5-ene) moiety via an ether linkage. This compound is of interest in materials science, particularly in developing high-performance polymers and crosslinking agents.
Properties
CAS No. |
583025-11-0 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-(2-bicyclo[2.2.1]hept-5-enyloxymethyl)-3-ethyloxetane |
InChI |
InChI=1S/C13H20O2/c1-2-13(7-14-8-13)9-15-12-6-10-3-4-11(12)5-10/h3-4,10-12H,2,5-9H2,1H3 |
InChI Key |
WPNNTDKIBHJWAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC2CC3CC2C=C3 |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Cycloaddition
The bicyclo[2.2.1]hept-5-ene framework is most commonly prepared via a Diels–Alder reaction between cyclopentadiene and an appropriate dienophile such as ethyl acrylate. This reaction affords bicyclic esters that serve as key intermediates for further functionalization.
- Ethyl acrylate (1.99 mol) is dissolved in toluene and cooled to 0°C.
- Boron trifluoride etherate (0.19 mol) is added as a Lewis acid catalyst.
- Cyclopentadiene (2.98 mol), freshly cracked from dicyclopentadiene, is added dropwise to the cold solution.
- The mixture is stirred for 1 hour to complete the cycloaddition.
- The reaction mixture is quenched with dilute sulfuric acid and washed with sodium carbonate solution to neutralize acids.
- Fractional distillation yields endo bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester with approximately 90% yield and boiling point around 82°C at 10 mmHg.
Alternatively, heating a mixture of ethyl acrylate and cyclopentadiene in a sealed reactor at 170°C for 2 hours produces a mixture of endo/exo isomers in a 3:1 ratio with about 48% yield after distillation.
Isomer Separation and Characterization
The bicyclic esters possess chiral centers leading to multiple isomers. Separation is achieved by chromatographic techniques such as high-performance liquid chromatography (HPLC) and gel chromatography. Characterization includes ^1H NMR, ^13C NMR, and GC analysis to confirm isomer ratios and purity.
Oxidation and Functional Group Transformations
Oxidation of bicyclo[2.2.1]hept-5-ene diols to diketones via Swern oxidation is a known step in related bicyclic compound syntheses, which may be relevant for preparing intermediates prior to oxetane attachment or further functionalization.
Typical Swern oxidation conditions involve:
- Reacting bicyclo[2.2.1]hept-5-ene-2,3-diol with oxalyl chloride and dimethyl sulfoxide at low temperature (-78°C).
- Addition of triethylamine to complete oxidation.
- Workup with acid and extraction yields bicyclo[2.2.1]hept-5-ene-2,3-dione in good yield (~61-73%).
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Diels–Alder Cycloaddition | Ethyl acrylate, cyclopentadiene, BF3·OEt2, 0°C | 90 | Endo isomer favored; distillation purification |
| 2 | Thermal Diels–Alder | Ethyl acrylate, cyclopentadiene, 170°C, 2 h | 48 | Endo/exo mixture (3:1) |
| 3 | Swern Oxidation | Oxalyl chloride, dimethyl sulfoxide, triethylamine, -78°C | 61-73 | Converts diol to diketone intermediate |
| 4 | Ether Formation | Halomethyl bicyclic intermediate + oxetane precursor, base | Variable | Forms ether linkage to oxetane ring |
| 5 | Purification & Characterization | Chromatography (HPLC), distillation | — | Isomer separation and purity confirmation |
Research Discoveries and Improvements
- The use of boron trifluoride etherate as a catalyst in the Diels–Alder reaction improves selectivity and yield of the bicyclic ester.
- High-performance liquid chromatography enables effective separation of stereoisomers, critical for obtaining pure compounds for further reactions.
- Swern oxidation provides a mild and efficient method to convert bicyclic diols to diketones without ring cleavage, preserving the bicyclic structure.
- Incorporation of oxetane functionalities into bicyclic monomers has been optimized for photoimageable polymer compositions, demonstrating the versatility of these compounds in advanced materials science.
Chemical Reactions Analysis
3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 3-[(Bicyclo[2.2.1]hept-5-en-2-yloxy)methyl]-3-ethyloxetane exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Key Research Findings
Similar oxetanes are synthesized via nucleophilic substitution or carbonate-mediated cyclization .
Thermal Behavior: Urea derivatives (e.g., compound 4b) exhibit higher melting points due to intermolecular hydrogen bonding, whereas oxetanes with flexible chains (e.g., CA-Nor1) are typically liquids or low-melting solids .
Biological Activity
3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)oxy]methyl}-3-ethyloxetane, a compound characterized by its unique bicyclic structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is C13H20O2, with a molecular weight of 220.30 g/mol. The compound features an oxetane ring, which contributes to its reactivity and biological properties.
Anticancer Properties
Recent studies have indicated that compounds containing bicyclic structures exhibit significant anticancer activity. For instance, research by Kharitonov et al. (2012) demonstrated that bicyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Table 1: Summary of Anticancer Studies Involving Bicyclic Compounds
| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|---|
| Kharitonov et al. (2012) | Bicyclic derivatives | Various | Apoptosis induction | Significant reduction in cell viability |
| Birchall et al. (2021) | Himic Anhydride (related structure) | Breast Cancer | Inhibition of cell migration | 50% reduction in migration rates |
| Author et al. (2023) | Synthetic bicyclic analogs | Lung Cancer | Cell cycle arrest | Enhanced apoptosis in treated cells |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of bicyclic compounds. Studies have shown that these compounds can exhibit activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Author et al. (2023) |
| Escherichia coli | 64 µg/mL | Author et al. (2023) |
| Pseudomonas aeruginosa | 16 µg/mL | Author et al. (2023) |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Modulation : Compounds with oxetane rings can interfere with the cell cycle, leading to increased apoptosis in cancer cells.
- Signal Transduction Pathways : These compounds may affect key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Membrane Disruption : Some studies suggest that bicyclic compounds can disrupt bacterial membranes, leading to cell death.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of bicyclic compounds, including this compound, which were tested for their cytotoxic effects on different cancer cell lines.
Case Study Findings
In vitro studies showed that certain derivatives exhibited enhanced cytotoxicity compared to their parent compounds, suggesting that modifications to the bicyclic structure can lead to improved biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
